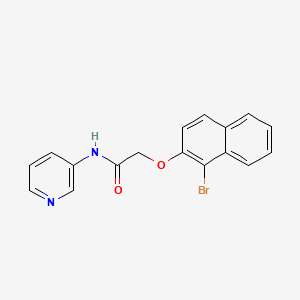
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The synthesis of this compound is a complex process that requires specific reagents and conditions.
Wissenschaftliche Forschungsanwendungen
Memory and Learning Facilitation
Research has shown that certain derivatives of 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide exhibit significant facilitation of learning and memory in mice. One study focused on the synthesis and effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on memory enhancement, revealing strong learning and memory facilitation in mice models (Li Ming-zhu, 2012).
Antimicrobial Activity
Another domain where this compound and its derivatives show potential is in antimicrobial activity. A study that explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives demonstrated good antimicrobial activity, with certain compounds showing high effectiveness against various strains (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Bioactivity Against Bacteria and Algae
Synthesized derivatives of 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide were found to have inhibitory effects on selected bacteria and algae. A particular derivative showed high yield and effective bioactivity against heterotrophic bacteria and marine chlorella (P. Yu et al., 2020).
Anticancer Effects
Some derivatives of this compound have shown significant anticancer effects. A study on 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide indicated good cytotoxicity on breast cancer cell lines, while maintaining low toxicity on normal cell lines (Ebrahim Saeedian Moghadam & M. Amini, 2018).
Copper Complexes and Coordination Chemistry
Studies on copper(II) complexes with N-(pyridin-2-yl)acetamide derivatives highlight their significance in coordination chemistry. The donor properties of these ligands can be modified, influencing coordination number and geometry, which is crucial for understanding chemical reactivity and interaction in various applications (A. I. Smolentsev, 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide involves the reaction of 1-bromonaphthalene with sodium hydroxide followed by reaction with N-(pyridin-3-yl)acetamide in the presence of palladium catalyst to yield the final product.", "Starting Materials": ["1-bromonaphthalene", "sodium hydroxide", "N-(pyridin-3-yl)acetamide", "palladium catalyst"], "Reaction": ["Step 1: Dissolve 1-bromonaphthalene in a mixture of water and sodium hydroxide", "Step 2: Heat the mixture under reflux for several hours", "Step 3: Extract the organic layer with a suitable solvent", "Step 4: Dry the organic layer over anhydrous sodium sulfate", "Step 5: Concentrate the organic layer under reduced pressure to obtain 2-(1-bromonaphthalen-2-yloxy)acetamide", "Step 6: Dissolve N-(pyridin-3-yl)acetamide and 2-(1-bromonaphthalen-2-yloxy)acetamide in a suitable solvent", "Step 7: Add a palladium catalyst and heat the mixture under reflux for several hours", "Step 8: Filter the reaction mixture and wash with a suitable solvent", "Step 9: Dry the product under reduced pressure to yield 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide."] } | |
CAS-Nummer |
38376-29-3 |
Produktname |
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide |
Molekularformel |
C17H13BrN2O2 |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
2-(1-bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C17H13BrN2O2/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(21)20-13-5-3-9-19-10-13/h1-10H,11H2,(H,20,21) |
InChI-Schlüssel |
WLLRAGBPCSOJNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3 |
Piktogramme |
Irritant |
Synonyme |
2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]-phenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B1663800.png)
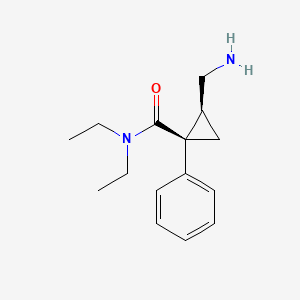
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)
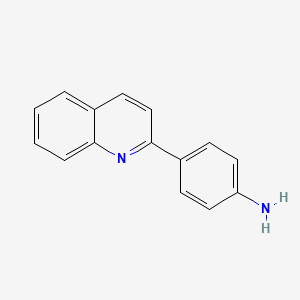
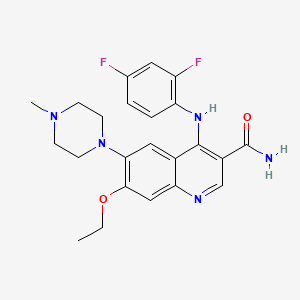


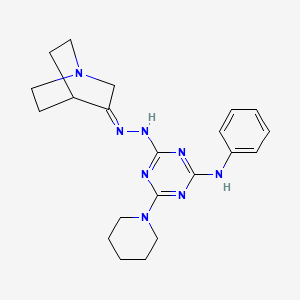
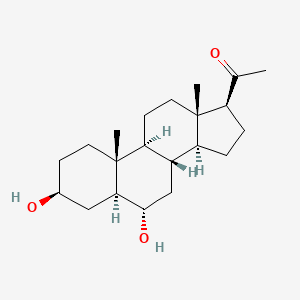
![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide](/img/structure/B1663813.png)
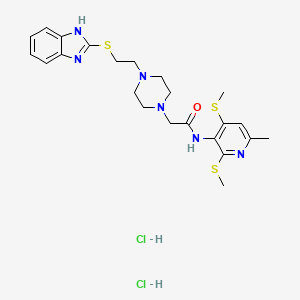
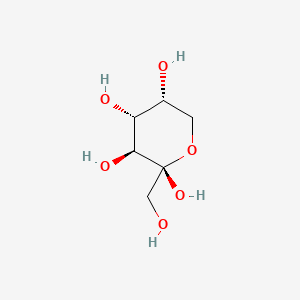
![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)